The synthesis of [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride typically involves several steps:
In industrial settings, the synthesis process is scaled up using similar methods but requires stringent control over parameters such as temperature, pressure, and pH to ensure high yields and purity. Continuous flow reactors may be employed to facilitate efficient mixing and heat transfer during reactions.
[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride can undergo various chemical reactions:
The reactions involving [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride can yield various products including N-oxides and substituted derivatives depending on the specific reagents and conditions used .
The mechanism of action for [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate biochemical pathways leading to various physiological effects.
Current research focuses on identifying these molecular targets and elucidating the pathways involved in mediating the compound's effects on biological systems .
[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride has diverse applications:
The compound exhibits multiple nomenclature representations reflecting its chemical complexity:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature System | Designation | Identifier/Linkage |
---|---|---|
IUPAC Name | [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride | Primary systematic name |
CAS Registry | 1269202-77-8 | Preferred identifier |
Alternative CAS | 50944479 | Salt form variant [1] |
Molecular Formula | C₁₁H₁₇NO·HCl (C₁₁H₁₈ClNO) | Salt representation |
Canonical SMILES | CN(CCOC1=C(C)C=CC=C1C).Cl | Connectivity specification |
Other Chemical Names | N-[2-(2,6-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride | Substitutive nomenclature [3] |
Structurally, the molecule integrates three key domains:
Isosteric variations exist including the ethylamine analog ([2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride; CAS 476408-24-9) where the terminal methyl group is replaced by ethyl (C₂H₅), increasing lipophilicity (LogP ≈ 2.9) [2]. Tertiary amine variants like N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine (CAS CID 2262347) demonstrate the impact of bulky substituents on receptor affinity [6].
Table 2: Molecular Properties of Key Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS/Identifier | Structural Variation |
---|---|---|---|---|
[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride | C₁₁H₁₈ClNO | 215.72 | 1269202-77-8 [5] | Reference compound |
[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride | C₁₂H₂₀ClNO | 229.75 | 476408-24-9 [2] | Ethylamine terminus |
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine | C₁₄H₂₃NO | 221.34 | CID 2262347 [6] | Tert-butyl substitution |
(2-(5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl)ethyl)methylamine hydrochloride | C₁₄H₁₉N₃O₂·HCl | 297.79 | 1306739-79-6 [10] | Oxadiazole bioisostere |
The compound’s synthetic origin traces to early 21st-century advances in phenoxyethylamine chemistry, emerging alongside renewed interest in amine-functionalized CNS agents. Key milestones include:
Documented applications remain primarily synthetic: serving as an intermediate for oxadiazole hybrids (e.g., C₁₄H₁₉N₃O₂·HCl derivatives) explored as protease inhibitors or kinase modulators since ~2017 [10].
Phenoxyethylamines constitute a structurally diverse class with modulatory effects on monoamine transporters and receptors. Within this taxonomy, [2-(2,6-dimethylphenoxy)ethyl]methylamine hydrochloride exhibits distinctive pharmacophoric attributes:
Notably, the 2,6-dimethyl motif differentiates it from neuroactive phenoxyethylamines like DMAE (dimethylaminoethanol), which lacks aromaticity and shows distinct cholinergic activity.
Despite structural characterization, significant research questions persist:
Addressing these gaps would position this scaffold as a versatile platform for CNS drug discovery, particularly for disorders involving monoamine dysregulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0